Product packaging for Ethyl 4-phenoxybutanoate(Cat. No.:CAS No. 2364-59-2)

Ethyl 4-phenoxybutanoate

Cat. No.: B1330108
CAS No.: 2364-59-2
M. Wt: 208.25 g/mol
InChI Key: XSVIVXBQBFMYCS-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Investigations of Phenoxy Alkanoates

The academic investigation into phenoxy-containing compounds gained significant momentum in the 1940s with the discovery and development of synthetic auxin herbicides. mdpi.com These compounds were designed to mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth. wikipedia.orgnih.gov Early research demonstrated that by modifying the structure of phenoxyacetic acid, scientists could create compounds that induce uncontrolled growth in broadleaf plants, leading to their use as selective herbicides. mdpi.comnumberanalytics.com

The foundational work in this area led to the commercialization of now well-known herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org These early phenoxyalkanoic acids were synthesized through the reaction of a substituted phenol (B47542) with a chloroalkanoic acid. chemicalbook.comgoogle.com The extensive research into these herbicides provided a deep understanding of the synthesis and chemical behavior of the phenoxy alkanoate structure, paving the way for the exploration of related molecules with different chain lengths and substitutions, including phenoxybutanoates. For over six decades, these synthetic auxins have been instrumental in agriculture, belonging to chemical classes such as phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids. nih.govnih.gov

Significance of the Butanoate Scaffold in Organic Synthesis

The butanoate (or butyrate) scaffold is a four-carbon structural motif that holds considerable significance in organic synthesis and biochemistry. researchgate.net Butyrate (B1204436) itself is a short-chain fatty acid produced in the colon by the bacterial fermentation of dietary fibers and is a primary energy source for colonocytes. youtube.comnih.gov In organic chemistry, the butanoate group is valued for its utility as a versatile building block. nih.gov

Butanoate esters, such as ethyl butyrate and butyl butyrate, are well-known for their pleasant, fruity aromas and are widely used as flavoring and fragrance agents in the food, beverage, and cosmetic industries. researchgate.netnih.govwikipedia.org For instance, ethyl butyrate is commonly associated with the scent of pineapple. wikipedia.org Beyond flavors, the butanoate structure is incorporated into more complex molecules, including pharmaceuticals and polymers. It can serve as an intermediate in the synthesis of active pharmaceutical ingredients and specialty polymers, where it can enhance properties like flexibility. chemimpex.com The esterification of butyric acid is a common strategy to create these valuable compounds, with methods ranging from traditional chemical synthesis to biocatalysis using enzymes. nih.govnih.gov

Current Research Trends and Academic Interest in Ethyl 4-phenoxybutanoate and Related Structures

Current academic and industrial research continues to explore the utility of the phenoxybutanoate framework, with a focus on creating molecules with specific biological or material properties. While studies focusing exclusively on this compound are not widespread, significant research exists on closely related structures, demonstrating the academic interest in this chemical class.

A key research trend involves the use of phenoxybutanoate-like structures as intermediates in the synthesis of pharmaceuticals. For example, ethyl 4-phenylbutanoate, a structural analog, is used in the synthesis of novel lactate (B86563) dehydrogenase A (LDH-A) inhibitors and thiazolium salts with potential antimalarial activity. chemicalbook.com Furthermore, chiral derivatives such as ethyl (R)-2-hydroxy-4-phenylbutanoate are critical intermediates for synthesizing angiotensin-converting enzyme (ACE) inhibitors, which are drugs used to treat hypertension. nih.govresearchgate.net The synthesis of these complex molecules often involves highly selective enzymatic or chemical reduction of a keto-ester precursor. nih.gov

Another area of active investigation is the synthesis of novel compounds for potential therapeutic applications. Researchers have prepared derivatives like ethyl 2,4-dioxo-4-arylbutanoates and evaluated them for their ability to inhibit Src kinase, a target in cancer therapy. ut.ac.ir This highlights the value of the butanoate scaffold as a platform for discovering new biologically active agents. The interest in these structures stems from their potential to serve as foundational skeletons that can be chemically modified to achieve desired therapeutic effects.

Data Tables

Table 1: Examples of Phenoxyalkanoic Acid Herbicides

Compound Name Chemical Formula Primary Use
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ Selective herbicide for broadleaf weeds wikipedia.org
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) C₈H₅Cl₃O₃ Broad-spectrum herbicide (use now restricted) wikipedia.org

Table 2: Common Butanoate Esters and Their Applications

Compound Name Chemical Formula Characteristic Odor Common Applications
Ethyl butyrate C₆H₁₂O₂ Pineapple, fruity wikipedia.org Flavoring agent, fragrance researchgate.netwikipedia.org
Butyl butyrate C₈H₁₆O₂ Pineapple, fruity nih.gov Food additive, flavoring nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIVXBQBFMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278654
Record name Ethyl 4-phenoxybutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-59-2
Record name 2364-59-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Phenoxybutanoate

Esterification Reactions for Phenoxybutanoate Synthesis

The formation of the ester functional group in ethyl 4-phenoxybutanoate can be achieved through direct esterification or transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of 4-phenoxybutanoic acid with ethanol (B145695) in the presence of an acid catalyst. cymitquimica.comoit.edu This acid-catalyzed reaction, a cornerstone of organic synthesis, proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. oit.edu The reaction is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is typically removed. oit.edu

For instance, the reaction of ethanoic acid with ethanol, catalyzed by concentrated sulfuric acid, is a classic example of this type of transformation, producing ethyl ethanoate and water. youtube.com A similar principle applies to the synthesis of this compound from 4-phenoxybutanoic acid and ethanol.

Transesterification Methodologies

Transesterification is another viable method for synthesizing this compound. This process involves the exchange of the alkoxy group of an existing ester with another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl group is protonated to increase its reactivity towards the incoming alcohol. wikipedia.org Conversely, in a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

To favor the formation of this compound, a methyl or other simple alkyl ester of 4-phenoxybutanoic acid would be reacted with a large excess of ethanol. wikipedia.org Using ethanol as the solvent can help drive the equilibrium towards the desired ethyl ester. masterorganicchemistry.com This technique is widely employed in various industrial applications, including the production of polyesters and biodiesel. wikipedia.orgresearchgate.netmdpi.comscirp.org

Etherification Reactions Involving Phenolic Precursors

The synthesis of this compound can also be approached by forming the ether linkage, a strategy that relies on the reactivity of phenolic precursors.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a fundamental and versatile method for preparing ethers. masterorganicchemistry.comyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of sodium phenoxide with an ethyl 4-halobutanoate. The phenoxide ion, a potent nucleophile, is typically generated by treating phenol (B47542) with a strong base such as sodium hydroxide (B78521) or sodium hydride. youtube.comgordon.edukhanacademy.org This phenoxide then displaces the halide from the butanoate derivative to form the desired ether linkage. vaia.com The efficiency of this SN2 reaction is highest with primary alkyl halides due to minimal steric hindrance. masterorganicchemistry.com

Alkylation of Phenols with Halogenated Butanoate Derivatives

A common and direct application of the Williamson ether synthesis principle for producing this compound involves the alkylation of phenol with a suitable halogenated butanoate derivative. This method is a cornerstone for creating the phenoxybutanoate structure.

A well-documented and specific example of this alkylation is the reaction between phenol and ethyl 4-bromobutanoate. rsc.org In a typical procedure, phenol is reacted with ethyl 4-bromobutanoate in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone (B3395972) or butanone. rsc.orgprepchem.com The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon attached to the bromine atom in ethyl 4-bromobutanoate, displacing the bromide ion and forming the ether bond. The reaction mixture is often heated to reflux to increase the reaction rate. rsc.org

For example, a study reported the synthesis of this compound by refluxing a mixture of phenol, potassium carbonate, and ethyl 4-bromobutanoate in acetone for 20 hours, resulting in a 35% yield after purification. rsc.org Another procedure involving 4-hydroxybenzaldehyde (B117250), potassium carbonate, and ethyl 4-bromobutanoate in butanone also demonstrates this synthetic strategy. prepchem.com Similarly, ethyl 4-iodobutyrate has been used in place of the bromo-derivative for the alkylation of a phenolic compound in the presence of potassium carbonate and methyl ethyl ketone. prepchem.com

Strategies for Formyl-substituted Phenoxybutanoate Synthesis

Synthesis from 4-hydroxybenzaldehyde Precursors

The most common method for synthesizing formyl-substituted phenoxybutanoates, such as ethyl 4-(4-formylphenoxy)butanoate, is through a Williamson-type ether synthesis. This reaction involves the O-alkylation of a hydroxybenzaldehyde with an appropriate ethyl halo-butanoate.

Specifically, 4-hydroxybenzaldehyde is reacted with ethyl 4-bromobutanoate. rsc.org This process is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the ethyl 4-bromobutanoate, displacing the bromide ion.

The general reaction is as follows:

4-hydroxybenzaldehyde + Ethyl 4-bromobutanoate → Ethyl 4-(4-formylphenoxy)butanoate + Bromide salt

This method provides a direct route to incorporating the butanoate chain onto the phenolic ring while preserving the aldehyde (formyl) functionality. prepchem.com

Reaction Conditions and Optimization for Formyl-substituted Analogs

The success of the synthesis from 4-hydroxybenzaldehyde precursors is highly dependent on the reaction conditions. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Bases and Solvents: Anhydrous potassium carbonate (K₂CO₃) is a frequently used base for this transformation. rsc.orgprepchem.com It is effective at deprotonating the phenol without being overly reactive toward the ester or aldehyde functional groups. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or butanone (methyl ethyl ketone). rsc.orgprepchem.com DMF is effective at solvating the reactants, while butanone can also be used successfully. prepchem.com

Temperature and Duration: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80 °C). rsc.orgrsc.org One procedure specifies stirring at room temperature for 12 hours, while another utilizes heating at 80 °C for 8 hours. rsc.orgrsc.org The optimal temperature and duration depend on the specific reactivity of the substrates and the solvent used.

Optimization Studies: Research on the synthesis of related formyl-substituted phenoxyalkanoates has provided insights into optimizing reaction conditions. Studies on the condensation of 2-hydroxybenzaldehydes with alkyl 2-bromoalkanoates show that solvent choice is crucial. nih.gov For instance, in the synthesis of Schiff bases from these formyl esters, using methanol (B129727) as a solvent with a catalytic amount of acetic acid at room temperature was found to be optimal. nih.govresearchgate.net Such studies highlight that a systematic evaluation of solvents, catalysts, and reagent ratios is essential for maximizing yield and ensuring the chemoselective reaction of the formyl group while leaving the ester group intact. nih.govresearchgate.net

Table 1: Reaction Conditions for Synthesis of Ethyl 4-(4-formylphenoxy)butanoate
PrecursorReagentBaseSolventTemperatureTimeYieldSource
p-hydroxybenzaldehydeethyl 4-bromobutyrateK₂CO₃DMFRoom Temp.12 h93% rsc.orgrsc.org
4-hydroxybenzaldehydeethyl 4-bromobutanoateK₂CO₃DMF80 °C8 h31% rsc.org
4-hydroxybenzaldehydeethyl 4-bromobutanoateK₂CO₃ButanoneRoom Temp.20 min (stirring) then refluxNot specified prepchem.com

Advanced Synthetic Approaches

Beyond the standard Williamson ether synthesis, other methods are employed to construct the core structure of phenoxybutanoates or their precursors. These include one-step methods from cyclic precursors and the use of powerful organometallic reagents.

One-step Synthesis Methods (e.g., from gamma-butyrolactone (B3396035) for precursors)

Gamma-butyrolactone (GBL) serves as a key starting material for producing the butanoate backbone in a single step. wikipedia.org While not a direct synthesis of this compound, GBL can be used to create functionalized butanoate esters that are precursors to the final product.

For example, ethyl 4-acetoxybutyrate can be synthesized in a one-step reaction from GBL and ethyl acetate (B1210297) using a powdered sodium alkoxide catalyst (e.g., sodium methoxide) at room temperature. google.com This method avoids the harsher conditions and multi-step processes traditionally used. google.com The resulting ethyl 4-acetoxybutyrate contains the necessary four-carbon ester chain that could potentially be converted to a phenoxybutanoate in subsequent steps. The ring-opening polymerization of butyrolactone to give polybutyrolactone is another significant reaction. wikipedia.org

Grignard Reactions in Related Butanoate Synthesis

Grignard reagents (RMgX) are powerful nucleophiles used to form new carbon-carbon bonds and are applicable in the synthesis of related butanoate structures. pressbooks.pub Although direct application to form this compound is not typical due to the incompatibility of Grignard reagents with acidic protons (like phenols), they are used to build similar backbones. libretexts.orgbyjus.com

A relevant example is the preparation of ethyl 2-oxo-4-phenylbutyrate. google.com This synthesis involves a Grignard reaction where β-bromophenylethane is first reacted with magnesium to form the Grignard reagent. This reagent then undergoes an addition reaction with diethyl oxalate (B1200264) to produce the target phenylbutanoate derivative. google.com This demonstrates the utility of Grignard reactions in constructing the phenyl- and butanoate-containing core structure from separate fragments. Generally, the reaction of Grignard reagents with esters leads to the formation of tertiary alcohols after the addition of two equivalents of the reagent. libretexts.orgorganic-chemistry.org

Yield Optimization and Reaction Efficiency in Phenoxybutanoate Synthesis

The efficiency and final yield of phenoxybutanoate synthesis are highly dependent on the chosen methodology, reaction conditions, and purification techniques.

For the direct synthesis of this compound via Williamson ether synthesis (phenol reacting with ethyl 4-bromobutanoate), reported yields vary. One study reports a yield of 35% after refluxing in acetone with potassium carbonate for 20 hours, followed by silica (B1680970) gel column chromatography. rsc.org Another procedure achieved a 77% yield using flash column chromatography for purification. lakeheadu.ca

In the synthesis of the formyl-substituted analog, ethyl 4-(4-formylphenoxy)butanoate, the conditions dramatically impact the yield. A high yield of 93% was achieved by reacting 4-hydroxybenzaldehyde and ethyl 4-bromobutyrate in DMF with potassium carbonate at room temperature. rsc.org However, conducting a similar reaction at an elevated temperature of 80°C resulted in a much lower yield of 31%. rsc.org This suggests that for this specific transformation, lower temperatures may favor the desired product formation and minimize side reactions or degradation.

The optimization of related syntheses, such as for alkyl 2-(2-formylphenoxy)alkanoates, has shown that yields between 66% and 98% are attainable through the O-alkylation of substituted 2-hydroxybenzaldehydes with various bromoalkanoates in DMF with potassium carbonate. zut.edu.pl These findings underscore the importance of carefully controlling reaction parameters and selecting appropriate purification methods to maximize the isolated yield of the target phenoxybutanoate.

Table 2: Comparative Yields in Phenoxybutanoate Synthesis
CompoundSynthetic MethodKey ConditionsYieldSource
This compoundWilliamson Ether SynthesisPhenol, Ethyl 4-bromobutanoate, K₂CO₃, Acetone, Reflux 20h35% rsc.org
Ethyl 4-phenoxybutyrateWilliamson Ether SynthesisGeneral procedure A, Flash column chromatography77% lakeheadu.ca
Ethyl 4-(4-formylphenoxy)butanoateWilliamson Ether Synthesis4-hydroxybenzaldehyde, Ethyl 4-bromobutyrate, K₂CO₃, DMF, Room Temp.93% rsc.org
Ethyl 4-(4-formylphenoxy)butanoateWilliamson Ether Synthesis4-hydroxyphenol, Ethyl 4-bromobutanoate, K₂CO₃, DMF, 80 °C31% rsc.org
Alkyl 2-(2-formylphenoxy)alkanoatesO-alkylation2-hydroxybenzaldehydes, Alkyl 2-bromoalkanoates, K₂CO₃, DMF66-98% zut.edu.pl

Purification Techniques in Synthetic Protocols

Following the synthesis of this compound, the crude product exists in a mixture containing unreacted starting materials, catalysts, solvents, and byproducts. A multi-step purification process is therefore essential to isolate the pure ester. The specific techniques employed depend on the synthetic route used and the nature of the impurities.

Initial Work-up: Washing and Extraction A common first step in purification is a liquid-liquid extraction and washing procedure. researchgate.net After the reaction, the mixture is typically diluted with an organic solvent, such as ethyl acetate or dichloromethane, and washed with aqueous solutions to remove specific impurities. rsc.orgtamu.eduwiley-vch.de

Neutralization: An aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is used to neutralize and remove any remaining acidic catalyst (e.g., H₂SO₄) or unreacted carboxylic acid (in the case of Fischer esterification). ausetute.com.aulookchem.com

Water Wash: Washing with water or a brine solution (saturated aqueous NaCl) helps remove water-soluble impurities and residual base. rsc.orgdoi.org

After washing, the organic layer containing the ester is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove dissolved water. rsc.orgwiley-vch.delookchem.com The drying agent is then removed by filtration.

Solvent Removal and Distillation The organic solvent is typically removed from the dried solution using a rotary evaporator. rsc.org For further purification, distillation is a key technique, particularly for liquid esters. scienceready.com.au This method separates compounds based on differences in their boiling points. ausetute.com.au Since this compound is a liquid at room temperature, it can be purified by fractional distillation, often under reduced pressure (vacuum distillation), to lower the boiling point and prevent decomposition of the compound at high temperatures. ajsonline.orgprepchem.com

Chromatographic Methods For achieving high purity, chromatographic techniques are frequently employed.

Column Chromatography: Silica gel column chromatography is a standard and widely cited method for purifying this compound and its derivatives. rsc.orgnih.govprepchem.comnih.gov The crude product is passed through a column packed with silica gel, and a solvent system (eluent), often a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate, is used to separate the components. rsc.orgprepchem.com The polarity of the eluent is optimized to ensure a good separation between the desired ester and any impurities.

High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, reverse-phase HPLC can be used. vulcanchem.com This technique offers superior separation capabilities and can be used for both analytical and preparative-scale purification. sielc.com

Recrystallization While this compound is a liquid, purification can sometimes involve the crystallization of solid intermediates or derivatives. nih.govgoogle.comprepchem.com If the final product were a solid, or if a solid derivative is formed for purification purposes, recrystallization from a suitable solvent or solvent mixture would be an effective method to obtain a highly pure crystalline product. lookchem.com

The following table outlines the common purification techniques and their specific roles in the isolation of this compound.

Technique Purpose Reagents/Materials Typical Application
Washing/ExtractionRemoval of acidic/basic catalysts, water-soluble impuritiesEthyl acetate, Dichloromethane, NaHCO₃/Na₂CO₃ solution, BrineInitial work-up for both Williamson and Fischer synthesis products rsc.orgtamu.edu
DryingRemoval of residual water from the organic phaseAnhydrous Na₂SO₄, Anhydrous MgSO₄Post-extraction, before solvent evaporation wiley-vch.delookchem.com
DistillationSeparation from solvents and impurities with different boiling pointsHeating mantle, vacuum pumpFinal purification of the liquid ester scienceready.com.auajsonline.org
Column ChromatographyHigh-purity separation based on polaritySilica gel, Ethyl acetate/n-hexane eluentStandard method for removing closely related impurities rsc.orgnih.govprepchem.com
RecrystallizationPurification of solid intermediates or derivativesVarious organic solvents (e.g., Ethyl acetate, Methanol)Used for solid compounds in the synthetic pathway nih.govprepchem.com

Derivatization and Analog Development of Ethyl 4 Phenoxybutanoate

Modification of the Phenoxy Moiety

The phenoxy group serves as a versatile scaffold for introducing a variety of functional groups, which can significantly alter the electronic and steric properties of the molecule.

Halogenation at Aromatic Positions (e.g., dichloro-phenoxybutanoate derivatives)

The introduction of halogen atoms onto the aromatic ring of ethyl 4-phenoxybutanoate is a key modification strategy. Gas-phase studies on the halogenation of similar esters, such as n-butyl acetate (B1210297), show that the reactivity at different positions is influenced by the nature of the ester group. rsc.org For instance, chlorination is generally deactivated at positions close to the ester linkage, while bromination can be activated. rsc.org These studies provide insight into the directing effects that the ether linkage and the side chain of this compound would have on aromatic substitution.

A specific example of a halogenated derivative is Ethyl 4-(2,5-dichloro-phenoxy)butanoate. riekemetals.com This compound features two chlorine atoms on the phenyl ring, which significantly alters its lipophilicity and electronic character compared to the parent molecule. The synthesis of such compounds typically involves the reaction of a dichlorophenol with an appropriate ethyl halobutanoate under basic conditions.

Table 1: Halogenated Derivatives of this compound

Compound Name Molecular Formula Molecular Weight Key Feature Reference

Introduction of Boron-containing Moieties (e.g., dioxaborolan-2-yl-phenoxybutanoate)

Boron-containing organic compounds, particularly boronic acids and their esters (boronates), are of significant interest in medicinal chemistry and organic synthesis. nih.gov The introduction of a boronate ester, such as a pinacol (B44631) boronate (forming a dioxaborolane ring), onto the phenoxy group can create a versatile synthetic handle for further cross-coupling reactions or impart unique biological activities. nih.govchemicalbook.com

The synthesis of a phenoxy-dioxaborolane derivative can be achieved through various methods. One common approach involves the Miyaura borylation, where a halogenated phenoxybutanoate precursor would react with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. Another route could involve the reaction of a hydroxy-substituted phenoxybutanoate with a boronic acid. While direct synthesis from this compound requires initial functionalization (e.g., halogenation), the creation of related structures like 4-(2-[4-(4,4,5,5-TETRAMETHYL- chemicalbook.comCurrent time information in Bangalore, IN.nih.govDIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE showcases the feasibility of incorporating the dioxaborolane moiety onto a phenoxy scaffold. chemicalbook.com Visible light-induced C-H bromination has also been explored as a method for creating α-halogenated boronic esters, which are valuable synthetic intermediates. organic-chemistry.org

Table 2: Boron-Containing Phenoxy Derivatives

Derivative Type Key Moiety Potential Synthetic Utility Reference

Formylation and Hydroxylation at Aromatic Positions

Introducing formyl (-CHO) and hydroxyl (-OH) groups to the aromatic ring can dramatically change the molecule's properties, including its polarity and potential for hydrogen bonding. These functional groups can also serve as points for further derivatization.

Hydroxylation of the phenoxy ring can be accomplished through various synthetic methods, often involving electrophilic substitution on the activated aromatic ring. Once a hydroxyl group is present, it can be further modified. For example, derivatization using ethyl chloroformate (ECF) can convert phenolic hydroxyl groups into ethoxycarbonyl groups, a technique used in the analysis of compounds like gallic acid. mdpi.com

Formylation, the introduction of an aldehyde group, is typically achieved via classic reactions such as the Vilsmeier-Haack or Duff reaction on the activated phenoxy ring. Oxidative esterification methods can subsequently convert aldehydes into esters in the presence of an alcohol. organic-chemistry.org These transformations highlight the chemical tractability of the phenoxy ring for introducing oxygen-containing functional groups.

Transformations of the Butanoate Chain

The butanoate chain provides a second major site for structural modification, allowing for changes in polarity, reactivity, and chain length.

Hydroxyl Group Introduction (e.g., ethyl 3-hydroxy-4-phenoxybutanoate)

The introduction of a hydroxyl group into the butanoate chain creates a chiral center and increases the molecule's polarity. The synthesis of related compounds like ethyl (R)-2-hydroxy-4-phenylbutanoate and ethyl 3-hydroxybutanoate has been extensively studied. nih.govorgsyn.orgresearchgate.net These syntheses are often achieved through the asymmetric reduction of a corresponding keto-ester precursor. nih.gov

Microbial reduction is a common method, using yeasts such as Candida holmii or Geotrichum candidum to reduce the ketone with high enantioselectivity. nih.govresearchgate.net For example, the reduction of ethyl 2-oxo-4-phenylbutanoate using Candida holmii can yield (R)-ethyl 2-hydroxy-4-phenylbutanoate with high purity. nih.gov Similarly, baker's yeast is widely used for the reduction of ethyl acetoacetate (B1235776) to produce (S)-ethyl 3-hydroxybutyrate. orgsyn.orgresearchgate.net These established biocatalytic methods could be adapted for the stereoselective synthesis of ethyl 3-hydroxy-4-phenoxybutanoate from a suitable keto-ester precursor.

Table 3: Hydroxylated Butanoate Analogs

Compound Name Precursor Method Key Outcome Reference
(R)-Ethyl 2-hydroxy-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate Microbial Reduction (Candida holmii) Chiral alcohol synthesis nih.gov
(S)-Ethyl 3-hydroxybutanoate Ethyl acetoacetate Microbial Reduction (Baker's Yeast) Chiral building block orgsyn.orgresearchgate.net

Oxidation to Oxirane Derivatives (e.g., oxiran-2-ylmethyl phenoxybutanoate)

Oxidation of the butanoate chain can lead to the formation of reactive intermediates like epoxides (oxiranes). These three-membered rings are valuable synthetic precursors for creating a variety of derivatives through ring-opening reactions. The oxidation of esters can proceed through several pathways, and the presence of the ester functional group influences the reaction's course. nih.gov

A relevant synthetic pathway involves the intramolecular cyclization of a halohydrin. For instance, a method for preparing (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) utilizes an (S)-3,4-epoxy ethyl butyrate intermediate. google.com This epoxide is generated in situ from (S)-4-chloro-ethyl 3-hydroxybutanoate under the influence of a halogenohydrin dehalogenation enzyme. google.com This enzymatic approach demonstrates a pathway to form an oxirane ring on a substituted butanoate ester chain, a strategy that could be applied to create oxirane derivatives of phenoxybutanoates. Direct oxidation of a double bond within the butanoate chain, if present, using a peroxy acid is another standard method for epoxide formation. youtube.com

Ester Group Manipulations

The ester functional group in this compound is a primary site for chemical modification, allowing for its conversion into other functional groups or the exchange of its ethyl component.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 4-phenoxybutanoic acid)

The hydrolysis of this compound to its corresponding carboxylic acid, 4-phenoxybutanoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521). The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to furnish the final 4-phenoxybutanoic acid product. google.comgoogleapis.com While direct synthesis of 4-phenoxybutanoic acid can also be achieved through methods like the Friedel-Crafts reaction of benzene (B151609) with butyrolactone followed by neutralization, hydrolysis of the ethyl ester remains a common laboratory and potential industrial route. google.comgoogleapis.com

Table 1: Reaction Conditions for Hydrolysis of Phenylbutyric Acid Derivatives

Reactant Reagents Conditions Product Yield Purity

This data is based on the purification of 4-phenylbutyric acid, a related compound, and illustrates a typical workup procedure following hydrolysis. googleapis.com

Transesterification and Ester Exchange Reactions

Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In an acid-catalyzed transesterification, a protic acid, such as sulfuric acid, protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. chemguide.co.uk An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.uk Following a series of proton transfer steps, an ethanol (B145695) molecule is eliminated, and the new ester is formed. chemguide.co.uk The reaction is reversible and often requires using the reactant alcohol as a solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification, on theother hand, typically employs an alkoxide that corresponds to the alcohol being introduced. youtube.com The alkoxide directly attacks the ester's carbonyl carbon. youtube.com The resulting tetrahedral intermediate then expels the original ethoxide group to form the new ester. youtube.com This method is generally faster than the acid-catalyzed route but is sensitive to the presence of water. masterorganicchemistry.comyoutube.com Various catalysts, including metal complexes and enzymes, have been developed to facilitate transesterification under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Examples of Transesterification Reactions

Starting Ester Reagent Alcohol Catalyst Conditions Product
Methyl Ester Ethanol Sodium Ethoxide Basic Ethyl Ester
Ethyl Heptanoate Methanol (B129727) Porous Phenolsulphonic Acid-Formaldehyde Resin 80°C, 24h Methyl Heptanoate

This table provides examples of different transesterification methods and conditions. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Conjugation and Linker Integration

The modification of this compound or its derivatives allows for their integration into larger molecular assemblies, imparting specific properties to the final construct.

Incorporation into Polymeric Structures (e.g., PEG macromers)

While direct incorporation of this compound into polymers like polyethylene (B3416737) glycol (PEG) is not extensively documented, the principle of such a conjugation is well-established in polymer chemistry. The carboxylic acid derivative, 4-phenoxybutanoic acid, can be activated and then reacted with hydroxyl-terminated PEG chains to form ester linkages. This results in a polymer backbone modified with phenoxybutanoate side chains. Such modifications can alter the physical and chemical properties of the parent polymer, such as its hydrophobicity, and can be a strategy for developing new biomaterials or drug delivery systems. The synthesis of related conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, often involves the initial synthesis of functionalized monomers which are then polymerized. researchgate.netmdpi.com This approach could be adapted for creating polymers containing the phenoxybutanoate moiety.

Attachment to Complex Scaffolds (e.g., porphyrinato complexes)

This compound derivatives have been successfully attached to complex macrocyclic structures like porphyrins. nih.govsemanticscholar.org Porphyrins are of significant interest due to their unique photophysical properties, which make them suitable for applications in areas like photodynamic therapy. nih.govresearchgate.net In one example, a derivative of this compound was used in the synthesis of a meso-substituted porphyrin. nih.gov The synthesis involved preparing an aldehyde precursor containing the phenoxybutanoate moiety, which was then condensed with pyrrole (B145914) in a classic porphyrin synthesis method, such as the Adler-Longo method. nih.govnih.gov The resulting porphyrin, featuring this compound groups at its meso positions, can be metalated with ions like zinc(II) to further tune its properties. nih.govsemanticscholar.org These modifications can lead to a bathochromic shift in the absorption bands and an increase in the fluorescence quantum yield. nih.gov

Table 3: Synthesis of a Porphyrin with this compound Moieties

Precursor 1 Precursor 2 Reaction Product
4-Hydroxybenzaldehyde (B117250) Ethyl 4-bromobutyrate Williamson Ether Synthesis Ethyl-4(4-formylphenoxy)butanoate
Ethyl-4(4-formylphenoxy)butanoate Pyrrole Adler-Longo Condensation meso-Tetrakis(ethyl-4(4-butyryl)oxyphenyl)porphyrin (H₂TEBOP)

This table outlines the general synthetic steps towards a zinc porphyrin complex functionalized with this compound groups. nih.gov

Hybridization with Diverse Chemical Moieties (e.g., dithiol derivatives, thiazole (B1198619) derivatives)

The chemical scaffold of this compound can be hybridized with other functional molecules to create novel compounds with combined properties. For instance, the phenoxy ring or the butanoate chain could be further functionalized to attach moieties like dithiols or thiazoles.

While direct examples of this compound hybridized with dithiols are not prominent, the synthesis of 3,4-ethylenedithiathiophene, a sulfur analog of the well-known PEDOT monomer, showcases the chemical strategies that could be employed. researchgate.net

Similarly, thiazole derivatives are of interest in medicinal chemistry. nih.govnih.gov A general approach to hybridization could involve converting 4-phenoxybutanoic acid to an acid chloride, which could then react with an amino-functionalized thiazole to form an amide linkage. Alternatively, a halo-functionalized phenoxybutanoate could undergo nucleophilic substitution with a thiol-containing thiazole. A study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives highlights the interest in thiazole-containing esters as biologically active molecules. nih.gov

Structure-Activity Relationship (SAR) Studies on Phenoxybutanoate Analogs

Structure-Activity Relationship (SAR) studies are a crucial component of medicinal chemistry and drug discovery, systematically exploring how chemical structure modifications of a compound affect its biological activity. oncodesign-services.comdrugdesign.org By synthesizing and evaluating a series of related compounds, or analogs, researchers can identify the key structural features, known as pharmacophores, that are essential for the desired biological effect. oncodesign-services.comdrugdesign.org This iterative process of design, synthesis, and testing guides the optimization of lead compounds to enhance potency and selectivity while minimizing undesirable properties. oncodesign-services.com

In the context of phenoxybutanoate derivatives, SAR studies have been instrumental in elucidating the structural requirements for specific biological activities. One area of investigation has been the development of phenoxybutyric acid derivatives as potential inhibitors of 5α-reductase, an enzyme implicated in certain hormonal disorders. nih.gov

Research in this area has involved the synthesis of various analogs to understand the impact of different substituents on the phenoxybutyric acid core structure. In one such study, a series of eight phenoxybutyric acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against 5α-reductase. nih.gov The general structure of these analogs involved coupling different phenoxybutyric acid derivatives to a 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone moiety. nih.gov

The biological evaluation of these compounds revealed that even minor modifications to the phenoxy ring and the butyric acid chain could significantly influence their 5α-reductase inhibitory activity. nih.gov The findings from this research indicated that seven of the eight synthesized compounds exhibited moderate inhibitory activity. nih.gov

The table below summarizes the 5α-reductase inhibitory activities of selected phenoxybutyric acid analogs from this study.

Table 1: 5α-Reductase Inhibitory Activity of Phenoxybutyric Acid Analogs

Compound Inhibition Rate (%) at 3.3 × 10⁻⁵ mol/L
A1 12.50

| A7 | 19.64 |

Data sourced from a study on phenoxybutyric acid derivatives as nonsteroidal 5α-reductase inhibitors. nih.gov

The data indicates that compound A7 displayed the highest inhibition rate among the tested analogs, suggesting that the specific structural features of this compound are more favorable for binding to and inhibiting the 5α-reductase enzyme. nih.gov Conversely, compound A1 showed a lower, yet still moderate, level of inhibition. nih.gov The difference in activity between A1 and A7 underscores the sensitivity of the biological target to the structural variations within the phenoxybutanoate framework. These SAR findings provide a valuable foundation for the rational design of more potent and selective 5α-reductase inhibitors based on the phenoxybutanoate scaffold. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Phenoxybutanoate

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar molecules like ethyl 4-phenoxybutanoate. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer.

For this compound, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For example, the cleavage of the ester bond or fragmentation within the butyrate (B1204436) chain can produce characteristic fragment ions, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₂H₁₆O₃, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O).

The calculated exact mass provides a highly specific identifier for the compound, distinguishing it from isomers or other compounds with the same nominal mass. This level of precision is fundamental in metabolomics, chemical synthesis, and impurity analysis for unambiguous compound identification.

Table 1: HRMS Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₆O₃
Theoretical Monoisotopic Mass 208.10994 Da

Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS-MS) offers deeper structural insight by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS-MS data for this compound is not widely published, the fragmentation pattern can be predicted based on established principles for esters and aryl ethers. nist.gov

Upon electron ionization, the molecular ion [M]⁺ (m/z 208) would undergo characteristic cleavages. The most prominent fragmentation pathways are expected to be:

Alpha-cleavage at the ether linkage: This involves the cleavage of the bond between the oxygen and the butyrate chain, leading to the formation of a stable phenoxy radical and a charged fragment, or more commonly, the formation of a phenoxy cation at m/z 93 or a phenol (B47542) cation at m/z 94 following hydrogen rearrangement. The spectrum of 2-phenoxyethanol (B1175444) shows a strong peak for the phenoxy cation at m/z 93. nist.gov

Cleavage of the phenyl group: Loss of the phenyl group can lead to a fragment at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral butene molecule and the formation of a charged fragment corresponding to phenoxyacetic acid.

Ester Group Fragmentation: Cleavage adjacent to the carbonyl group is also common. This can result in the loss of the ethoxy group (•OCH₂CH₃) to yield an acylium ion at m/z 163 [C₁₀H₁₁O₂]⁺, or the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 179 .

Table 2: Predicted MS-MS Fragmentation of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
208 [C₁₂H₁₆O₃]⁺ Molecular Ion [M]⁺
163 [C₁₀H₁₁O₂]⁺ Loss of ethoxy radical (•OC₂H₅)
94 [C₆H₆O]⁺ Phenol cation via cleavage and rearrangement
93 [C₆H₅O]⁺ Phenoxy cation from ether bond cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for its ester, ether, and aromatic components.

C=O Stretch (Ester): A strong, sharp absorption band is predicted in the range of 1735-1750 cm⁻¹, which is characteristic of a saturated ester carbonyl group. nih.gov

C-O Stretches (Ester and Ether): Two distinct C-O stretching vibrations are expected. A band around 1250-1230 cm⁻¹ for the C-O bond of the ester and another for the aryl-alkyl ether C-O-C linkage. nih.gov

Aromatic C-H and C=C Stretches: The presence of the benzene (B151609) ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and sharp aromatic C-H stretching peaks just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretches: The ethyl and butyl portions of the molecule will produce strong C-H stretching bands in the 2850-2960 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2960-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1735 C=O Stretch Ester
~1600, ~1500 C=C Stretch Aromatic Ring
~1240 C-O-C Asymmetric Stretch Aryl-Alkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenoxy group. The benzene ring exhibits characteristic π → π* transitions. Based on data for anisole (B1667542) (methoxybenzene), a close structural analog, this compound is expected to show two main absorption bands. uwosh.educdnsciencepub.com

The primary absorption band (E-band) is anticipated at a shorter wavelength, likely around 220 nm, while a secondary band (B-band), showing fine vibrational structure, is expected at a longer wavelength, around 270 nm. cdnsciencepub.com These absorptions are due to the electronic excitations within the π-system of the benzene ring, which are influenced by the electron-donating ether oxygen.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Absorption Band Approximate λ_max (nm) Electronic Transition
Primary (E-band) ~220 π → π*

X-ray Crystallography for Solid-State Structural Analysis

As of the current literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The compound exists as a liquid at standard room temperature, which makes single-crystal growth and subsequent X-ray crystallographic analysis challenging without specialized crystallization techniques like in-situ cryocrystallization. Therefore, detailed information on its solid-state conformation, bond angles, and lengths from this method is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Due to the absence of X-ray crystallographic data for this compound, an analysis of its crystal packing and the specific intermolecular interactions (such as van der Waals forces or potential C-H···π interactions) in the solid state cannot be performed.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for confirming its purity and identity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. A typical method would involve a non-polar or medium-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane). nih.gov When coupled with a Mass Spectrometer (GC-MS), this technique provides both retention time for identification and a mass spectrum for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water, would be effective. nih.gov Detection can be achieved using a UV detector set to one of the absorption maxima of the phenoxy group (~270 nm) or with a mass spectrometer for LC-MS analysis, which provides higher specificity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. In the synthesis of this compound, typically formed via a Williamson ether synthesis between a phenol and an ethyl halobutanoate, TLC allows the chemist to visually track the consumption of starting materials and the formation of the desired product.

Detailed Research Findings: The progress of reactions involving the formation of similar ether-linked esters is commonly monitored using silica (B1680970) gel TLC plates. walisongo.ac.id A suitable mobile phase, or eluent, for this compound would consist of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). walisongo.ac.id By spotting the reaction mixture alongside the starting materials on the TLC plate, one can observe the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The relative positions of these spots, quantified by the Retention Factor (Rf), depend on their polarity. The product, this compound, is expected to have an intermediate polarity compared to the more polar phenol and the likely less polar ethyl 4-bromobutanoate. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. walisongo.ac.id Visualization can be achieved under UV light (due to the aromatic phenoxy group) or by using chemical stains like potassium permanganate (B83412) or p-anisaldehyde. researchgate.net

Table 1: Hypothetical TLC Data for Synthesis of this compound

Compound Starting Material/Product Typical Rf Value* Visualization Method
Phenol Starting Material 0.30 UV, p-Anisaldehyde Stain
Ethyl 4-bromobutanoate Starting Material 0.65 Potassium Permanganate Stain
This compound Product 0.50 UV, Potassium Permanganate Stain

*Rf values are illustrative and highly dependent on the exact TLC plate and eluent composition (e.g., n-hexane:ethyl acetate 5:1). walisongo.ac.id

Column Chromatography for Purification

Following the completion of the reaction, the crude product mixture often contains unreacted starting materials, by-products, and catalysts that must be removed. Column chromatography is the standard method for purifying gram-to-kilogram quantities of organic compounds. chemicalbook.comnih.gov For this compound, a silica gel stationary phase is the conventional choice.

Detailed Research Findings: The principle of separation is identical to TLC: compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. A solvent system similar to that used for TLC analysis, such as ethyl acetate and petroleum ether (or hexane), is employed. chemicalbook.comgoogle.com Typically, the process starts with a low-polarity eluent to wash non-polar impurities through the column, followed by a gradual increase in polarity to elute the compound of interest, leaving more polar impurities adsorbed to the silica. chemicalbook.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. chemicalbook.com

Table 2: Typical Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Isocratic or gradient mixture of Ethyl Acetate and Petroleum Ether/Hexane. chemicalbook.comgoogle.com
Loading Method Crude product adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of eluent (wet loading).

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.

Detailed Research Findings: In GC-MS analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium) sweeps the vapor onto a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (typically via electron impact), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its various fragments. The identity of this compound can be confirmed by matching its retention time and mass spectrum against a reference library, such as the Wiley Library. researchgate.net Purity can be assessed by the percentage area of the corresponding peak in the total ion chromatogram (TIC). researchgate.net

Table 3: Predicted GC-MS Fragmentation for this compound

m/z Value Identity of Fragment Description
192 [M]⁺ Molecular Ion
147 [M - OCH₂CH₃]⁺ Loss of the ethoxy group from the ester.
94 [C₆H₅O]⁺ Phenoxy cation, from cleavage of the ether bond.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC. sielc.com It is particularly useful for purity determination and quantitative analysis of this compound.

Detailed Research Findings: A common HPLC mode for a moderately polar compound like this compound is reverse-phase (RP-HPLC). In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water, often with a small amount of acid like formic acid to ensure sharp peaks. sielc.com The compound is detected as it elutes from the column, most commonly by a UV-Vis detector, which is effective due to the UV absorbance of the phenyl ring. The retention time is characteristic of the compound under specific conditions, while the peak area is directly proportional to its concentration, allowing for precise quantification.

Derivatization Strategies for Enhanced Detection: While this compound is UV-active, derivatization can be employed to significantly enhance detection sensitivity, particularly for trace-level analysis. researchgate.net This process involves chemically modifying the analyte to attach a chromophore or fluorophore. researchgate.net

A potential strategy involves the hydrolysis of this compound to its corresponding carboxylic acid, 4-phenoxybutanoic acid. This acid can then be reacted with a fluorescent labeling agent. For example, reagents designed to react with carboxylic acids, such as certain sulfonic esters or reagents used with coupling agents like EDC, can attach a highly fluorescent tag. nih.gov This allows for detection using a fluorescence detector, which offers much higher sensitivity than UV detection. Reagents such as 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are examples of derivatizing agents used for compounds with active hydrogens, which would be applicable after hydrolysis. researchgate.net

Table 4: Illustrative HPLC Method and Derivatization Agents

Parameter Description
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid). sielc.com
Detection UV at ~270 nm (for the underivatized compound)
Derivatizing Agent (Post-hydrolysis) 2-(2-(anthracen-10-yl)-1H-phenanthro[9,10-d]imidazole-1yl)ethyl 4-methylbenzenesulfonate (B104242) (APIETS) nih.gov

| Purpose of Derivatization | To attach a fluorescent tag to the hydrolyzed analyte (4-phenoxybutanoic acid) for ultra-sensitive fluorescence detection. nih.gov |

Table 5: List of Chemical Compounds

Compound Name
This compound
Phenol
Ethyl 4-bromobutanoate
n-Hexane
Ethyl acetate
Petroleum ether
Potassium permanganate
p-Anisaldehyde
Helium
Acetonitrile
Water
Formic acid
4-Phenoxybutanoic acid
1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl)
9-fluorenylmethyl chloroformate (Fmoc-Cl)

Computational Chemistry and Mechanistic Insights into Ethyl 4 Phenoxybutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 4-phenoxybutanoate, DFT calculations would be employed to determine key properties that govern its reactivity.

Detailed Research Applications:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electrophilic and nucleophilic sites on the molecule. The carbonyl carbon of the ester group and the aromatic ring are expected to be key regions of interest.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Hypothetical Data for this compound (Illustrative)

ParameterHypothetical ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability. A larger gap suggests higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Transition State Modeling for Reaction Mechanisms

To understand how this compound participates in chemical reactions, such as its synthesis via Williamson ether synthesis followed by esterification, or its hydrolysis, transition state modeling is essential. DFT is commonly used to locate the transition state structures and calculate the activation energies.

Detailed Research Applications:

Reaction Pathway Mapping: By modeling the geometry of reactants, transition states, and products, a complete reaction energy profile can be constructed.

Activation Energy Barrier: The energy difference between the reactants and the transition state determines the reaction rate. A higher barrier indicates a slower reaction. For instance, the hydrolysis of the ester bond would be modeled to find the energy barrier for the nucleophilic attack of a water molecule on the carbonyl carbon.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its flexibility and interactions with its environment (e.g., a solvent).

Detailed Research Applications:

Conformational Flexibility: this compound possesses several rotatable bonds. MD simulations would reveal the preferred conformations of the molecule in different environments. This includes the orientation of the phenoxy group relative to the butanoate chain and the flexibility of the ethyl group.

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) would allow for the study of how solvent molecules arrange around it and influence its conformation and dynamics. This is crucial for understanding its solubility and behavior in solution.

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting biological activity.

Prediction of Ligand-Protein Interactions

If this compound were to be investigated as a potential biologically active agent, molecular docking would be the primary tool to predict its binding affinity and mode of interaction with a target protein.

Detailed Research Applications:

Binding Site Analysis: Docking simulations would place the molecule into the binding pocket of a target protein.

Interaction Mapping: The results would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the amino acid residues of the protein. The phenoxy group, for example, could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Identification of Potential Molecular Targets (e.g., insect odorant binding proteins, acetylcholinesterase)

Given its structure, which includes an aromatic ring and an ester group, this compound could be screened against various protein targets.

Detailed Research Applications:

Insect Odorant Binding Proteins (OBPs): Many esters with aromatic moieties are known to be insect semiochemicals. Docking studies could predict if this compound fits into the hydrophobic binding cavity of insect OBPs, suggesting a potential role as a repellent or attractant.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system and a target for many insecticides. Docking could explore whether this compound can bind to the active site of AChE, potentially inhibiting its function.

Hypothetical Docking Results for this compound (Illustrative)

Protein TargetHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Insect Odorant Binding Protein-7.2Trp114, Phe12, Leu78
Acetylcholinesterase-6.5Tyr334, Phe330, Trp84

Computational Studies on Stereoselectivity and Enantiomeric Excess

No specific computational studies focusing on the stereoselectivity or enantiomeric excess of reactions involving this compound were identified in the public domain. Such studies would typically involve quantum chemical calculations to model the transition states of reactions, such as enzymatic reduction or asymmetric synthesis, that could lead to chiral products. By comparing the energy barriers for the formation of different stereoisomers, computational models can predict which isomer is likely to be favored, thus providing a theoretical basis for the observed or expected enantiomeric excess. The absence of such research for this compound means that a detailed analysis of the factors governing its stereochemical outcomes from a computational perspective cannot be provided.

Computational Analysis of Electronic Properties

Similarly, a comprehensive computational analysis of the electronic properties of this compound, including predictions of bathochromic shifts and absorption coefficients, is not available in the reviewed literature. This type of analysis would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and oscillator strengths. These calculations would provide insights into the molecule's UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. Such data is valuable for understanding the compound's photophysical behavior and for spectroscopic characterization. Without specific studies on this compound, a discussion of its electronic properties from a computational standpoint would be purely speculative.

Applications in Chemical Synthesis and Materials Science

Preparation of Porphyrin Complexes with Phenoxybutanoate Moieties

The synthesis of porphyrin complexes featuring phenoxybutanoate moieties is a multi-step process that begins with the preparation of a meso-substituted free-base porphyrin, which is subsequently metalated. A notable example is the synthesis of zinc(II) porphyrin complexes bearing ethyl-4-(4-butyryl)oxyphenyl groups at the meso-positions. nih.gov

The initial step involves the synthesis of the free-base porphyrin, H₂TEBOP (5,10,15,20-(tetraethyl-4(4-butyryl)oxyphenyl)porphyrin), which is achieved through the Adler and Longo method. nih.gov This method is a well-established procedure for the synthesis of meso-tetraarylporphyrins. nih.gov It typically involves the condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025) under acidic conditions. nih.gov In this specific synthesis, the key precursor is ethyl-4(4-formylphenoxy)butanoate, which is prepared by reacting 4-hydroxybenzaldehyde (B117250) with ethyl 4-bromobutyrate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov

Once the H₂TEBOP porphyrin is synthesized and purified, the next step is the insertion of a metal ion into the porphyrin core. For the preparation of the zinc complex, [Zn(TEBOP)], the H₂TEBOP is treated with a zinc salt, such as zinc acetate (B1210297), in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727). The reaction mixture is refluxed until the metal insertion is complete, which can be monitored by UV-Vis spectroscopy. nih.gov

The resulting zinc porphyrin complex, [Zn(TEBOP)], can be further modified to create more complex supramolecular structures. For instance, the addition of a bidentate ligand like 4,4'-bipyridine (B149096) (4,4'-bpy) leads to the formation of a penta-coordinated zinc(II) porphyrin complex, [Zn(TEBOP)(4,4'-bpy)]. nih.gov This complex formation involves the coordination of one of the nitrogen atoms of the 4,4'-bipyridine to the central zinc atom of the porphyrin. nih.govrsc.org

The synthesis of these porphyrin complexes is a testament to the versatility of organic and coordination chemistry, allowing for the creation of tailored molecules with specific photophysical and chemical properties. semanticscholar.orgresearchgate.net The presence of the ethyl 4-phenoxybutanoate moieties provides peripheral functionality that can influence the solubility, aggregation behavior, and electronic properties of the porphyrin complex. nih.gov

Table 1: Key Reactants for the Synthesis of H₂TEBOP Porphyrin

Reactant Role
4-Hydroxybenzaldehyde Starting material for the aldehyde precursor
Ethyl 4-bromobutyrate Provides the phenoxybutanoate moiety
Potassium Carbonate Base for the etherification reaction
N,N-Dimethylformamide (DMF) Solvent for the synthesis of the aldehyde precursor
Pyrrole Building block for the porphyrin macrocycle

Application in Supramolecular Chemistry

The zinc porphyrin complex derived from this compound, specifically [Zn(TEBOP)], serves as an excellent building block in supramolecular chemistry due to the coordination capabilities of the central zinc ion. researchgate.net Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces.

In the case of [Zn(TEBOP)], the zinc(II) center is typically four-coordinate within the porphyrin plane. However, it can readily accept one or two axial ligands, leading to the formation of five- or six-coordinate complexes, respectively. nih.gov This ability to coordinate with additional ligands is fundamental to its application in constructing larger supramolecular assemblies.

A prime example of this is the interaction of [Zn(TEBOP)] with 4,4'-bipyridine (4,4'-bpy), a linear bidentate ligand. When [Zn(TEBOP)] is treated with 4,4'-bpy, a new complex, [Zn(TEBOP)(4,4'-bpy)], is formed. nih.gov In this complex, one of the nitrogen atoms of the 4,4'-bipyridine molecule coordinates to the zinc atom of the porphyrin, resulting in a five-coordinate zinc(II) center. nih.govrsc.org

The formation of this complex is driven by the coordination bond between the Lewis acidic zinc center and the Lewis basic nitrogen atom of the pyridine (B92270) ligand. The remaining uncoordinated nitrogen atom of the 4,4'-bipyridine ligand can then potentially coordinate to another [Zn(TEBOP)] molecule, leading to the formation of a porphyrin dimer or even a one-dimensional coordination polymer. These extended structures are held together by the bridging 4,4'-bipyridine ligands.

The resulting supramolecular structure exhibits distinct photophysical and electrochemical properties compared to the individual components. For instance, the formation of the [Zn(TEBOP)(4,4'-bpy)] complex can lead to shifts in the absorption and emission spectra of the porphyrin, as well as changes in its fluorescence quantum yield and lifetime. rsc.org Single crystal X-ray diffraction studies of such complexes reveal a moderately ruffled porphyrin core with the zinc atom being nearly planar with the porphyrin. nih.gov

Table 2: Characterization Data for the Porphyrin Complex

Compound Formula Molar Mass ( g/mol ) Key Spectroscopic Data (UV-Vis in CHCl₃, λₘₐₓ/nm)
[Zn(TEBOP)] C₆₈H₆₈N₄O₈Zn 1162.7 Soret band: 423, Q bands: 555, 595

Biological Activity Research of Ethyl 4 Phenoxybutanoate Excluding Clinical, Dosage, and Safety

Insecticidal Activity Studies

Research into the insecticidal properties of phenoxybutanoates has often involved the study of derivatives from naturally occurring compounds like eugenol (B1671780).

Investigation of Eugenol-derived Phenoxybutanoates

Eugenol, a major component of clove oil, is a well-known insecticide. nih.govmdpi.com Scientists have synthesized various eugenol derivatives, including esters, to enhance their insecticidal efficacy. nih.govmdpi.comresearchgate.net One area of focus has been the creation of O-alkylated eugenol derivatives and their subsequent conversion to oxiranes. nih.gov These structural modifications have been shown to produce significant effects on the viability of insect cell lines, such as the Sf9 cells from the fall armyworm (Spodoptera frugiperda). nih.govmdpi.com

In one study, ester eugenol derivatives were synthesized and their toxicity against Sf9 insect cells was evaluated. The results indicated that modifying the structure of eugenol could lead to increased insecticidal activity. mdpi.com Another study synthesized new O-alkylated eugenol derivatives and their corresponding oxiranes, which also demonstrated marked effects on the viability of Sf9 cells. nih.gov

Mechanisms of Action on Insect Cells and Proteins

The insecticidal activity of eugenol-derived phenoxybutanoates is believed to stem from their interaction with key insect proteins. mdpi.comresearchgate.net Computational studies and in-vitro experiments suggest that these compounds likely target odorant-binding proteins (OBPs) and acetylcholinesterase (AChE). mdpi.com AChE is a critical enzyme in the insect nervous system, and its inhibition leads to paralysis and death. nih.gov

The impact of these compounds on insect cells is profound. Morphological assessments of insect cells treated with promising eugenol derivatives have revealed chromatin condensation and fragmentation, which are characteristic features of programmed cell death, or apoptosis. nih.gov Further investigation confirmed the activation of caspase-like proteases in Sf9 cells, solidifying the role of apoptosis in the insecticidal mechanism. nih.gov This targeted action on insect cells highlights the potential for developing selective insecticides. nih.gov

Antimicrobial and Antifungal Activity Investigations

While direct studies on the antimicrobial and antifungal properties of ethyl 4-phenoxybutanoate are limited, research on structurally related ethyl esters and phenoxy compounds provides valuable insights.

For instance, ethyl ferulate has demonstrated potent, broad-spectrum antifungal activity against several postharvest pathogens, including Alternaria alternata, Aspergillus niger, and Botrytis cinerea. nih.gov Its mechanism of action involves disrupting the integrity of the fungal plasma membrane, leading to the leakage of intracellular contents. nih.gov Similarly, ethylzingerone, another related compound, exhibits significant fungicidal activity against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. nih.gov Its mode of action appears to interfere with the biosynthesis of aromatic amino acids. nih.gov

In the realm of antibacterial research, ethyl 3,4-dihydroxybenzoate has been shown to possess limited direct antibacterial activity but can potentiate the effects of antibiotics against drug-resistant Escherichia coli by inhibiting efflux pumps. nih.gov Furthermore, new benzoylthiourea (B1224501) derivatives containing a 4-ethylphenoxy group have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The ethyl acetate (B1210297) extract of Saccharomyces cerevisiae has also shown antimicrobial potential against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov These findings on related compounds suggest that the phenoxy and ethyl ester moieties can be key contributors to antimicrobial and antifungal effects.

Antioxidant Properties Research

The antioxidant potential of phenoxybutanoate esters can be inferred from studies on similar chemical structures. Phenolic compounds, in general, are known for their antioxidant properties due to their ability to scavenge free radicals. nih.gov

Research on aromatic esters of ferulic acid has shown that both free phenolic and acetylated derivatives possess antioxidant capabilities. nih.gov Specifically, some of these esters were found to be more effective at scavenging superoxide (B77818) radicals than α-tocopherol. nih.gov The antioxidant activity of hexanoic acid esters of aromatic alcohols is influenced by the presence and position of hydroxyl groups on the aromatic ring. mdpi.com

Eugenol itself is recognized for its antioxidant activities. researchgate.net Studies on hydroxycinnamic acids and their ester derivatives have demonstrated their capacity to act as chain-breaking antioxidants by donating a hydrogen atom from their phenol (B47542) group. nih.gov This body of research on related phenolic esters suggests that this compound may also possess antioxidant properties worthy of investigation.

Enzyme Inhibition Studies

The inhibitory effects of phenoxybutanoate-related compounds on various enzymes are a key aspect of their biological activity. As mentioned in the context of insecticidal activity, a primary mechanism is the inhibition of acetylcholinesterase (AChE). mdpi.comnih.gov The interaction of eugenol-derived esters with AChE disrupts nerve function in insects, leading to their demise. mdpi.com

Beyond insect-related enzymes, other studies have explored the enzyme-inhibiting potential of similar compounds. For example, a compound named SABA1, which contains an ethyl ester group, has been shown to inhibit biotin (B1667282) carboxylase in Pseudomonas aeruginosa and Escherichia coli. nih.gov This enzyme is crucial for fatty acid synthesis in bacteria, making it a viable target for new antibacterial agents. nih.gov

The production of certain chiral alcohols, which are important pharmaceutical intermediates, involves the use of enzymes. In one instance, the enzyme carbonyl reductase is used for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to produce (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a key intermediate for ACE inhibitors. nih.gov This demonstrates the interaction of ethyl ester-containing compounds with microbial enzymes.

These examples of enzyme inhibition by structurally related molecules suggest that this compound could also interact with and potentially inhibit various enzymes, a hypothesis that warrants further specific investigation.

Catalytic Applications of Ethyl 4 Phenoxybutanoate Derivatives

Asymmetric Catalysis in Related Butanoate Reductions (e.g., asymmetric hydrogenation)

Asymmetric catalysis is a critical technology for producing enantiomerically pure compounds, which are vital as intermediates for pharmaceuticals and agrochemicals. wikipedia.org The reduction of butanoate derivatives and related ketones is a key transformation in this field. While ethyl 4-phenoxybutanoate itself is not a common substrate in benchmark studies, the catalytic asymmetric reduction of structurally related molecules, particularly those with a butanoate or phenylbutanoate framework, is well-documented.

Beyond biocatalysis, homogeneous catalysis using transition metal complexes is a powerful tool. Asymmetric hydrogenation, a reaction that adds hydrogen across a double bond with high spatial control, is particularly effective. wikipedia.org Ruthenium (Ru) catalysts are central to this field. The pioneering work by Noyori demonstrated that Ru catalysts bearing chiral phosphine (B1218219) ligands like BINAP were highly effective for hydrogenating functionalized ketones, such as β-keto esters. semanticscholar.org Later "second-generation" catalysts, combining a chiral diphosphine and a chiral diamine ligand with a Ru metal center, expanded the substrate scope to unfunctionalized ketones, achieving exceptional stereoselectivity and turnover numbers. semanticscholar.orgresearchgate.net

Iridium (Ir) complexes have also emerged as highly efficient catalysts for the asymmetric hydrogenation of ketones, sometimes offering superior performance with turnover numbers reaching into the millions. wikipedia.org The choice of metal is as crucial as the ligand design for achieving high activity and enantioselectivity. nih.gov

The table below summarizes key findings in the asymmetric reduction of ketones and esters related to the butanoate structure.

Catalyst SystemSubstrate TypeKey Features / ResultsReference
Candida holmii (whole cells)Ethyl 2-oxo-4-phenylbutanoateProduces (R)-ethyl 2-hydroxy-4-phenylbutanoate with 90-94% e.e. nih.gov
Ru-BINAP Complexesβ-Keto estersEffective for functionalized ketones via substrate coordination. Can achieve >99% e.e. semanticscholar.orgharvard.edu
Ru-Diphosphine/Diamine ComplexesAromatic & Unfunctionalized KetonesActs via a 'bifunctional' mechanism without direct substrate coordination. Extremely high stereoselectivity and turnover numbers. semanticscholar.orgresearchgate.net
Ru-NNP Ligand Complexes (Cinchona Alkaloid-derived)Aromatic & Heteroaromatic KetonesAchieves up to 99.9% e.e. for valuable chiral alcohols. nih.gov
Iridium(I) Complexes with Tridentate LigandsKetonesExtremely high efficiency with turnover numbers up to 4,550,000 and e.e. up to 99.9%. wikipedia.org
Ruthenium Nanoparticles on CO₂-Responsive SupportUnsaturated KetonesSelectivity can be switched between C=C and C=O bond hydrogenation by the presence or absence of CO₂. nih.gov

Investigations into Novel Catalytic Systems involving Phenoxybutanoate Structures

The search for new and improved catalysts is a constant driver of chemical research. A promising frontier is the development of highly structured, porous materials like Metal-Organic Frameworks (MOFs) for catalytic applications. nih.govnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. Their high surface area, tunable pore sizes, and the potential for incorporating active sites make them highly versatile platforms for catalysis. nih.govnih.gov

While no MOFs are currently reported as being constructed from this compound itself, the corresponding carboxylic acid, 4-phenoxybutanoic acid, represents a viable candidate for use as an organic linker in MOF synthesis. The designability of MOFs means that incorporating a phenoxybutanoate linker could lead to novel catalytic properties. nih.gov

Potential strategies include:

Creating Defined Nanospaces: The length and flexibility of the phenoxybutanoate linker would influence the pore size and shape of the resulting MOF, potentially enabling size- or shape-selective catalysis.

Introducing Basic Sites: The ether oxygen of the phenoxy group or the carboxylate oxygen atoms could act as Lewis basic sites, which are known to be active in reactions like Knoevenagel condensations and Michael additions. kuleuven.be

Post-Synthetic Modification: The phenyl ring of the phenoxy group could be functionalized before or after MOF assembly to introduce specific catalytic groups, such as sulfonic acids or amines, creating a multifunctional catalyst.

For example, zirconia-based MOFs like NU-1000 have been modified with phosphate (B84403) to create selective Lewis-acid sites for converting glucose into 5-hydroxymethylfurfural. elsevierpure.com A similar strategy could be envisioned for a phenoxybutanoate-based MOF, where the framework provides a stable, high-surface-area support for catalytically active sites tailored for specific transformations. The development of such materials represents an exciting avenue for involving phenoxybutanoate structures in the next generation of heterogeneous catalysts.

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green chemistry principles is a paramount objective in modern chemical synthesis. nih.gov Future research will likely focus on developing more sustainable and efficient methods for producing Ethyl 4-phenoxybutanoate, moving away from traditional synthetic routes that may involve harsh conditions or generate significant waste. One of the conventional methods for synthesizing related structures involves Friedel-Crafts acylation, a process known for its reliance on large quantities of aluminum trichloride (B1173362) and the subsequent production of waste. google.com

A promising avenue for exploration is the use of biocatalysis. Enzymes, particularly lipases, are widely used for ester synthesis under mild conditions and are recognized for their high specificity, which can reduce the formation of byproducts. nih.gov The development of self-sufficient heterogeneous biocatalysts, which immobilize both the enzyme and the necessary cofactors, could lead to highly efficient and reusable systems for ester production in continuous flow reactors. rsc.org Research into adapting such biocatalytic systems for the synthesis of this compound from phenol (B47542) and a suitable butyric acid derivative would represent a significant advancement in sustainable chemical manufacturing.

Another area of investigation is the development of novel catalyst systems for direct esterification. For instance, processes using borate-sulfuric acid catalyst complexes have been patented for the synthesis of phenyl esters directly from phenols and carboxylic acids, offering a potential single-stage reaction pathway. google.com Further research could optimize such catalysts to improve yields and reduce reaction times for the synthesis of this compound.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Focus
Biocatalysis (e.g., Lipases) High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. nih.govScreening for optimal enzymes, immobilization techniques, continuous flow process development. rsc.org
Heterogeneous Catalysis Catalyst reusability, simplified product purification, potential for high-temperature reactions.Development of robust and selective solid acid catalysts.
Optimized Direct Esterification Potentially fewer synthetic steps, direct use of phenol and carboxylic acid derivatives. google.comNovel catalyst design (e.g., borate (B1201080) complexes), optimization of reaction conditions (temperature, pressure).

Design and Synthesis of Advanced Phenoxybutanoate Derivatives with Enhanced Biological Specificity

The core structure of phenoxybutanoate serves as a valuable scaffold for the design of new biologically active molecules. A key future direction is the systematic design and synthesis of advanced derivatives to target specific biological pathways with high potency and selectivity.

Research has already demonstrated that derivatives of phenoxybutyric acid can act as inhibitors of enzymes like 5α-reductase, which is implicated in several medical conditions. nih.gov In one study, eight different analogues were synthesized by coupling phenoxybutyric acid derivatives with a pyridazinone moiety. nih.gov The resulting compounds were evaluated for their inhibitory activity, revealing that even small changes to the substituent on the phenoxy ring could significantly impact biological efficacy. nih.gov This highlights the importance of structure-activity relationship (SAR) studies.

Future work will involve creating extensive libraries of this compound derivatives by modifying key positions on the molecule, such as:

The Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.

The Butanoate Chain: Altering the chain length, introducing unsaturation, or adding other functional groups to affect flexibility and polarity.

The Ester Group: Replacing the ethyl group with other alkyl or aryl substituents to influence solubility, stability, and pharmacokinetic properties.

These SAR studies are crucial for optimizing lead compounds into potent and selective therapeutic agents or biological probes. nih.govnih.gov

Table 2: Research Findings on Phenoxybutyric Acid Derivatives as 5α-Reductase Inhibitors

Compound IDDescriptionInhibition Rate (%) at 3.3 x 10⁻⁵ mol/L
A1 Derivative of 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone and a phenoxybutyric acid derivative. nih.gov12.50 nih.gov
A7 Derivative of 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone and a phenoxybutyric acid derivative. nih.gov19.64 nih.gov
Other 6 Analogs Derivatives of 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone and phenoxybutyric acid derivatives. nih.govModerate activity reported. nih.gov

Data sourced from a study on nonsteroidal 5α-reductase inhibitors. nih.gov

Further Elucidation of Mechanistic Pathways via Advanced Spectroscopic and Computational Techniques

A deep understanding of how this compound and its derivatives interact with biological targets at a molecular level is critical for rational drug design. Future research will heavily rely on a synergistic combination of advanced spectroscopic and computational methods to elucidate these mechanistic pathways.

Computational modeling , including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can predict the binding poses of phenoxybutanoate derivatives within the active site of a target enzyme. nih.gov These techniques allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate binding energies. This information is invaluable for explaining observed SAR data and for designing new derivatives with improved affinity. nih.gov

Advanced spectroscopic techniques will be essential for validating these computational models. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-transform infrared (FTIR) spectroscopy can provide detailed structural information about the compound and its complexes with target molecules. For example, time-resolved spectroscopy could be used to study the kinetics of binding and the conformational changes that occur upon interaction, distinguishing between different mechanistic models, such as distributive or processive mechanisms in enzymatic reactions. nih.gov

The integration of these techniques will provide a comprehensive picture of the reaction coordinates and transition states involved in the biological activity of phenoxybutanoate derivatives, paving the way for more precise molecular engineering.

Development of New Catalytic Applications for Environmental Remediation and Green Chemistry

While the synthesis of this compound is a target for green chemistry, the molecule itself could potentially be repurposed as a catalyst or a scaffold for catalytic systems. This represents a novel and largely unexplored research direction. The functional groups present in the molecule—the aromatic ring, the ether linkage, and the ester group—offer handles for chemical modification.

Future research could investigate immobilizing this compound or its derivatives onto solid supports, such as polymers or silica (B1680970) gel. The functionalized material could then be explored for catalytic activity. For instance, the phenoxy group could be modified to coordinate with metal ions, creating a supported catalyst for oxidation or reduction reactions relevant to environmental remediation, such as the breakdown of pollutants in water.

Another avenue involves using the compound as a phase-transfer catalyst, where its amphiphilic nature could facilitate reactions between reactants in immiscible phases. The development of such applications would represent a significant contribution to green chemistry by creating value-added uses for the compound beyond its direct applications, turning a synthetic target into a tool for sustainable chemical processes.

Integration of this compound into Advanced Materials Design and Engineering

The chemical structure of this compound, which combines a rigid aromatic component (the phenoxy group) with a flexible aliphatic chain (the butanoate portion), suggests its potential as a building block for advanced materials. Future research is expected to explore its integration into polymers and other materials to impart specific properties.

One potential application is as a monomer in polymerization reactions. The ester group could be transesterified, or the phenyl ring could be functionalized with polymerizable groups (e.g., vinyl or acrylic moieties). The resulting polymers could have interesting thermal and mechanical properties, combining the rigidity of the aromatic ring with the flexibility of the butyl chain. This could lead to the development of novel polyesters or other polymers with tailored characteristics for specific applications.

Alternatively, this compound could be investigated as a plasticizer or modifier for existing polymers. Its molecular structure might allow it to effectively intercalate between polymer chains, modifying their flexibility, glass transition temperature, and processing characteristics. Its use as a bio-based or specialty plasticizer could be an attractive alternative to conventional additives in certain applications. Research in this area would involve blending the compound with various polymers and characterizing the resulting materials' physical, thermal, and mechanical properties.

Q & A

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use statistical tools (t-tests, ANOVA) to evaluate variability. Cross-validate spectral data with computational simulations (e.g., NMR prediction software) .

Q. What strategies enable selective functionalization of the butanoate chain without disrupting the phenoxy moiety?

  • Methodological Answer : Protect the phenoxy group (e.g., silylation) before modifying the ester. Test regioselective catalysts (e.g., lipases for hydrolysis) or Grignard reagents for chain elongation. Monitor selectivity via LC-MS .

Q. What safety protocols are critical when handling this compound in toxicity studies?

  • Methodological Answer : Use fume hoods for synthesis/purification. Conduct acute toxicity assays (e.g., LD₅₀ in rodents) under ethical guidelines. Store the compound in airtight containers at 4°C, away from oxidizers. Reference SDS sheets for spill management and PPE requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.